

Spectroscopic Data of Lantanose A: A Technical Overview

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Compound of Interest

Compound Name: *Lantanose A*

Cat. No.: *B12321251*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is an oligosaccharide that has been isolated from the roots of *Lantana camara*, a plant known for its diverse phytochemical composition. The structural elucidation of **Lantanose A** was first reported in 1992, where spectral analysis techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were employed. This technical guide aims to provide a comprehensive overview of the spectroscopic data of **Lantanose A**, tailored for researchers and professionals in the field of drug development.

While the initial discovery of **Lantanose A** outlined the use of modern spectroscopic techniques for its characterization, detailed quantitative data such as specific chemical shifts, coupling constants, and mass fragmentation patterns are not readily available in publicly accessible scientific literature. This guide will, therefore, focus on the methodologies typically employed for the analysis of such compounds and present the known structural information.

Chemical Structure

Lantanose A has been identified as an oligosaccharide with the following structure: α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-galactopyranosyl-(1 \rightarrow 3)-D-glucose. Its molecular formula is reported as $C_{30}H_{52}O_{26}$, with a corresponding molecular weight of 828.72 g/mol .

Spectroscopic Data

Detailed experimental spectroscopic data for **Lantanose A** is not available in the reviewed literature. The following sections describe the general principles and expected data presentation for the NMR and MS analysis of a compound with the structure of **Lantanose A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of oligosaccharides. Both ^1H and ^{13}C NMR are crucial for determining the sequence of monosaccharide units, the configuration of glycosidic linkages (α or β), and the positions of these linkages.

^1H NMR Data (Expected)

A table summarizing the expected proton chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet) would be presented here. The anomeric protons (H-1) are particularly important as their chemical shifts and coupling constants provide information about the glycosidic linkage configuration.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|------------------|-------------------------------|-----------------------|------------------------------------|
| Glucose Unit | | | |
| H-1 | | | |
| ... | | | |
| Galactose Unit 1 | | | |
| H-1' | | | |
| ... | | | |
| Galactose Unit 2 | | | |
| H-1'' | | | |
| ... | | | |

^{13}C NMR Data (Expected)

A table summarizing the expected carbon chemical shifts (δ) in ppm would be presented here. The chemical shifts of the anomeric carbons (C-1) and the carbons involved in the glycosidic linkages are key indicators for structural assignment.

| Carbon | Expected Chemical Shift (ppm) |
|------------------|-------------------------------|
| Glucose Unit | |
| C-1 | |
| ... | |
| Galactose Unit 1 | |
| C-1' | |
| ... | |
| Galactose Unit 2 | |
| C-1'' | |
| ... | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and composition of oligosaccharides. Techniques such as Fast Atom Bombardment (FAB-MS), Electrospray Ionization (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. Tandem MS (MS/MS) experiments are employed to determine the sequence of monosaccharide units through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Data (Expected)

| Ion | Calculated m/z | Observed m/z |
|---------------------|----------------|--------------|
| [M+H] ⁺ | | |
| [M+Na] ⁺ | | |

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of **Lantanose A** are not available in the reviewed literature. The following represents a generalized workflow for such a study.

Isolation and Purification of Lantanose A

A generalized protocol for the isolation of oligosaccharides from plant material would typically involve the following steps:

- **Extraction:** The dried and powdered root material of *Lantana camara* is extracted with a suitable solvent, such as ethanol or methanol.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
- **Chromatography:** The oligosaccharide-rich fraction is further purified using a series of chromatographic techniques, which may include:
 - **Column Chromatography:** Using silica gel or other stationary phases to separate compounds based on their affinity.
 - **Gel Permeation Chromatography:** To separate molecules based on size.
 - **High-Performance Liquid Chromatography (HPLC):** For final purification of the compound.

Spectroscopic Analysis

The purified **Lantanose A** would then be subjected to spectroscopic analysis:

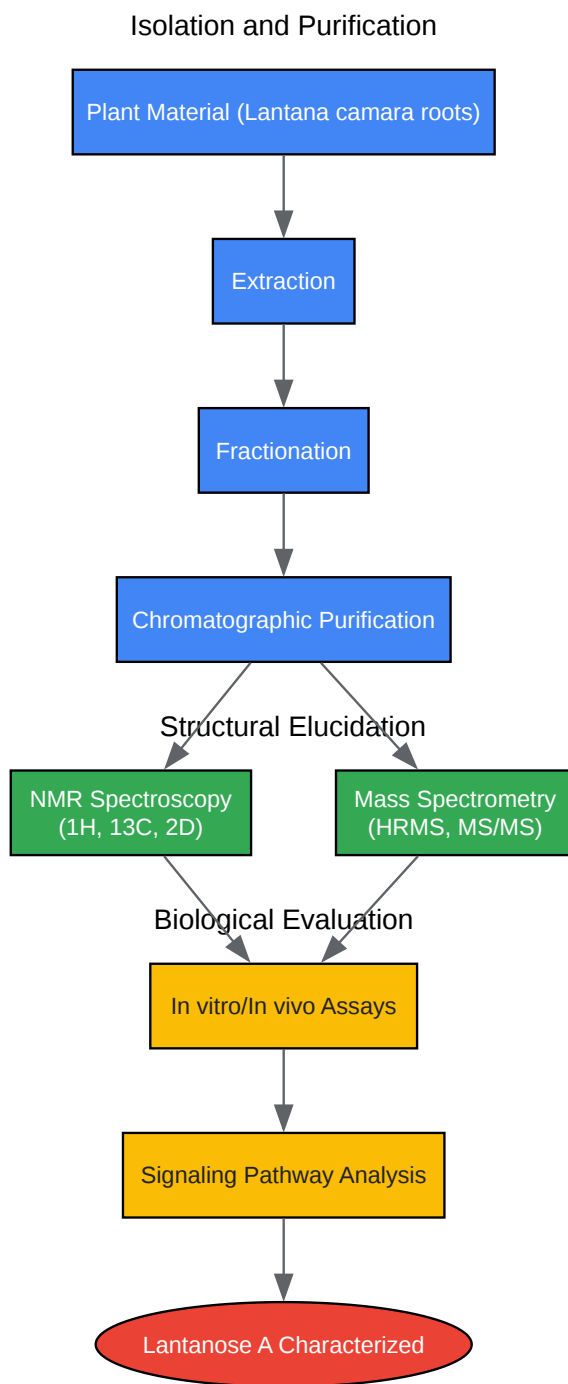
- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent like D_2O .
- **Mass Spectrometry:** High-resolution mass spectra are acquired using an appropriate mass spectrometer to determine the accurate mass and elemental composition. Fragmentation data is obtained through MS/MS experiments.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **Lantanose A**. However, various extracts of *Lantana camara*, which contain a mixture of phytochemicals including other oligosaccharides, have been reported to exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

The diagram below illustrates a generalized workflow for the characterization of a novel plant-derived oligosaccharide like **Lantanose A**.

Workflow for Characterization of Lantanose A

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Caption: Generalized workflow for the isolation, structural elucidation, and biological evaluation of **Lantanose A**.

Conclusion

Lantanose A represents one of the many complex oligosaccharides found in the plant kingdom. While its fundamental structure has been reported, a comprehensive public repository of its detailed spectroscopic data is currently lacking. This guide highlights the established methodologies that would be employed for such a characterization and underscores the need for further research to fully elucidate the spectroscopic properties and potential biological activities of this molecule. The availability of such data would be invaluable for the scientific community, particularly for those involved in natural product chemistry and drug discovery.

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